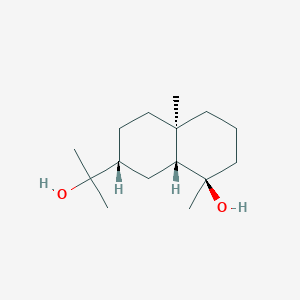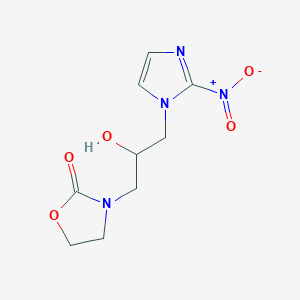
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone, commonly known as NIOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxazolidinone class of antibiotics and has been found to possess a unique mechanism of action that makes it a promising candidate for a variety of research purposes.
Mechanism of Action
NIOX has been found to inhibit the activity of NOS by binding to the enzyme's heme cofactor. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of this important signaling molecule. The exact mechanism of this inhibition is still the subject of ongoing research, but it is believed to involve a complex interplay between the heme group, the inhibitor molecule, and the surrounding protein structure.
Biochemical and Physiological Effects:
The inhibition of NOS by NIOX has been found to have a variety of biochemical and physiological effects. These include reduced inflammation, improved cardiovascular function, and enhanced immune response. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of NIOX as a research tool is its specificity for NOS inhibition. Unlike other compounds that may have off-target effects, NIOX has been shown to selectively inhibit NOS activity without affecting other enzymes or signaling pathways. However, the compound's potency and stability can be limiting factors in certain experiments, and further optimization may be needed to fully realize its potential.
Future Directions
There are many potential future directions for research involving NIOX. One promising area is the development of more potent and selective NOS inhibitors based on the structure of NIOX. Another area of interest is the potential use of NIOX as a therapeutic agent for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of NIOX inhibition of NOS and to explore the compound's effects on other physiological processes.
Synthesis Methods
The synthesis of NIOX involves the reaction of 2-nitroimidazole with 2-chloromethyl-2-oxazoline in the presence of a base catalyst. The resulting product is then hydrolyzed to yield NIOX. This synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Scientific Research Applications
NIOX has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, which plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
properties
CAS RN |
129449-06-5 |
|---|---|
Product Name |
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone |
Molecular Formula |
C9H12N4O5 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N4O5/c14-7(6-12-3-4-18-9(12)15)5-11-2-1-10-8(11)13(16)17/h1-2,7,14H,3-6H2 |
InChI Key |
ATZLNNCRLCUSCS-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
Canonical SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
synonyms |
3-(2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone 3-HNIPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




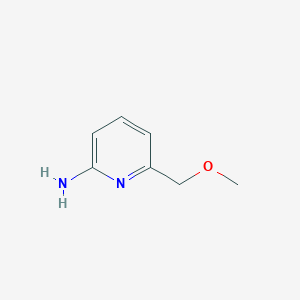
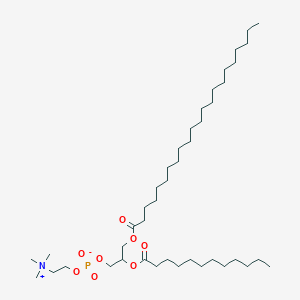

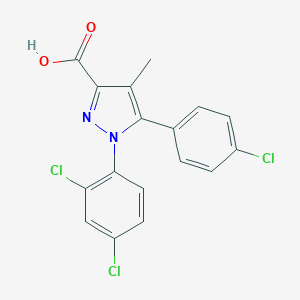
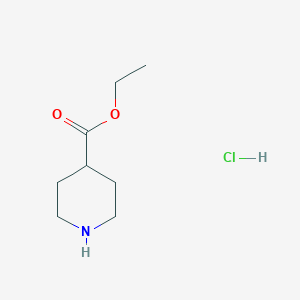


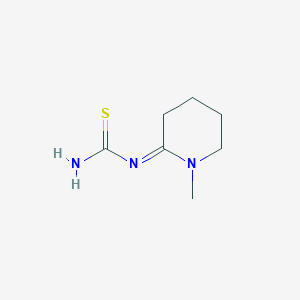

![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)

